Product packaging for 3-(2-Chlorophenyl)-2-methyl-1-propene(Cat. No.:CAS No. 90794-46-0)

3-(2-Chlorophenyl)-2-methyl-1-propene

Cat. No.: B1365127
CAS No.: 90794-46-0
M. Wt: 166.65 g/mol
InChI Key: SNKXIABFGGVLRD-UHFFFAOYSA-N
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Description

Historical Context and Positioning within Halogenated Hydrocarbon Chemistry

The study of halogenated hydrocarbons dates back to the 19th century, with the discovery of chlorine by Carl Wilhelm Scheele in 1774 laying the groundwork for the synthesis of a vast array of chlorinated organic compounds. researchgate.netchlorineinstitute.org The development of industrial processes for chlorine production in the late 19th and early 20th centuries further propelled research into these compounds, leading to their use in a wide range of applications. chlorineinstitute.org

Halogenated hydrocarbons, such as 3-(2-Chlorophenyl)-2-methyl-1-propene, are organic compounds containing at least one halogen atom bonded to a carbon atom. ncert.nic.in This class of compounds has played a pivotal role in the advancement of organic chemistry, finding applications as solvents, refrigerants, pesticides, and intermediates in the synthesis of pharmaceuticals and polymers. The introduction of a halogen atom into a hydrocarbon can significantly alter its physical and chemical properties, including its reactivity, polarity, and biological activity.

The specific historical trajectory of this compound is not well-documented in readily available literature, suggesting it is a compound of more recent synthetic interest or a specialized research chemical rather than a historically significant industrial chemical. Its emergence is likely tied to the broader exploration of substituted styrenes and other vinyl aromatic compounds for use in polymer chemistry and as building blocks in organic synthesis.

Structural Classification and Systematic Nomenclature

From a structural standpoint, this compound can be classified in several ways. It is an aromatic compound due to the presence of the chlorophenyl group. It is also an alkene because of the carbon-carbon double bond in the propene chain. masterorganicchemistry.com Furthermore, it is an organohalide , specifically a chloro-derivative . ncert.nic.in

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-chloro-2-(2-methylprop-1-en-1-yl)benzene . However, the name This compound is also commonly used and is descriptive of its structure. The numbering of the propene chain starts from the end with the double bond, and the phenyl group is a substituent on the third carbon.

Below is a table summarizing the key structural and identification details for the compound.

PropertyValue
Molecular Formula C₁₀H₁₁Cl
Molecular Weight 166.65 g/mol
CAS Number 90794-46-0 chemicalbook.com
IUPAC Name 1-chloro-2-(2-methylprop-1-en-1-yl)benzene
Synonyms 1-Chloro-2-(2-methylallyl)benzene, 2-(2-Methylprop-2-en-1-yl)chlorobenzene, Benzene (B151609), 1-chloro-2-(2-methyl-2-propen-1-yl)- chemicalbook.com

Research Significance and Theoretical Frameworks

The research significance of this compound stems from its potential as a monomer in polymerization reactions and as an intermediate in the synthesis of more complex molecules. The presence of the vinyl group allows for addition reactions, including polymerization, to form novel polymers with potentially unique thermal and mechanical properties. The chlorine atom on the phenyl ring provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of other functional groups.

Theoretical frameworks, such as quantum chemical calculations, can be employed to predict the electronic properties and reactivity of this compound. mdpi.com These studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its behavior in chemical reactions. For instance, the electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring and the reactivity of the double bond.

The table below presents some predicted physicochemical properties of this compound.

PropertyPredicted Value
Boiling Point 215.2 ± 9.0 °C chemicalbook.com
Density 1.028 ± 0.06 g/cm³ chemicalbook.com

Overview of Current Research Gaps and Future Directions

A significant research gap exists in the scientific literature concerning the specific synthesis, characterization, and application of this compound. While general methods for the synthesis of halogenated alkenes and substituted styrenes are well-established, detailed studies on this particular compound are scarce. beilstein-journals.org

Future research could focus on several key areas:

Development of efficient and stereoselective synthetic routes to this compound.

Exploration of its polymerization behavior, both as a homopolymer and in copolymerization with other monomers, to create new materials with tailored properties.

Investigation of its utility as a building block in the synthesis of novel organic compounds, including pharmaceuticals and agrochemicals, through reactions targeting the double bond and the chlorinated aromatic ring.

Detailed theoretical and experimental studies of its reaction mechanisms to gain a deeper understanding of its chemical behavior.

The exploration of these research avenues could unlock the full potential of this compound and contribute to advancements in organic synthesis, polymer science, and materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl B1365127 3-(2-Chlorophenyl)-2-methyl-1-propene CAS No. 90794-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKXIABFGGVLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438487
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-46-0
Record name 3-(2-chlorophenyl)-2-methyl-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 2 Chlorophenyl 2 Methyl 1 Propene and Analogs

Electrophilic Additions to the Alkenyl π-System

The carbon-carbon double bond in 3-(2-chlorophenyl)-2-methyl-1-propene serves as a nucleophilic center, readily undergoing electrophilic addition reactions. These reactions are initiated by the attack of an electrophile on the π-electron system, leading to the formation of a carbocation intermediate.

The addition of protic acids (HX) and other polar reagents to the unsymmetrical double bond of this compound is governed by Markovnikov's rule. wikipedia.orgchemistrysteps.com The reaction proceeds through a carbocation intermediate, and the regioselectivity is determined by the formation of the most stable carbocation.

Protonation of the terminal CH₂ carbon results in a tertiary carbocation, which is significantly stabilized by two key factors:

Inductive Effect: The presence of three alkyl/aryl groups donates electron density to the positively charged carbon.

Hyperconjugation: The overlap of adjacent C-H and C-C σ-bonds with the empty p-orbital of the carbocation disperses the positive charge.

This tertiary carbocation is more stable than the primary carbocation that would form if the proton added to the central carbon. wikipedia.org Consequently, the nucleophile (X⁻) attacks the tertiary carbon, leading to the Markovnikov product. libretexts.orgchemistrysteps.com

Table 1: Predicted Regioselectivity in Electrophilic Additions
Reagent (E-Nu)Electrophile (E+)Nucleophile (Nu-)Predicted Major Product
H-BrH+Br-2-Bromo-1-(2-chlorophenyl)-2-methylpropane
H-ClH+Cl-2-Chloro-1-(2-chlorophenyl)-2-methylpropane
H₂O (H₃O+)H+H₂O1-(2-Chlorophenyl)-2-methylpropan-2-ol

Stereoselectivity in these additions is generally not a primary concern as the attack on the planar carbocation intermediate by the nucleophile can occur from either face, typically leading to a racemic mixture if a new stereocenter is formed.

In the presence of strong acids, the carbocation intermediate formed during electrophilic addition can undergo intramolecular cyclization if a suitable nucleophile is present within the molecule. nih.gov For this compound, the ortho-substituted chlorophenyl ring can act as an internal nucleophile.

The mechanism involves an intramolecular Friedel-Crafts-type alkylation. The tertiary carbocation, being a potent electrophile, can be attacked by the π-electrons of the aromatic ring. This cyclization predominantly occurs at the C6 position of the phenyl ring, ortho to the chlorine and para to the alkyl substituent, leading to the formation of a six-membered ring. Subsequent loss of a proton re-aromatizes the ring system, yielding a tetralin derivative. Such acid-catalyzed carbocyclization cascades are a known method for synthesizing fused ring systems. nih.gov

Nucleophilic Reactions on the Halogenated Aromatic Moiety

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions due to the high strength of the C-Cl bond and the electron-rich nature of the benzene (B151609) ring.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this molecule is challenging. The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (chlorine) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com The 2-methyl-1-propenyl substituent is weakly electron-donating and therefore deactivates the ring towards nucleophilic attack.

Substitution can be forced under extreme conditions of high temperature and pressure. Alternatively, in the presence of a very strong base such as sodium amide (NaNH₂), the reaction can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. youtube.com

The Suzuki-Miyaura coupling reaction provides a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent, typically in the presence of a palladium catalyst and a base. jk-sci.comyoutube.com While aryl chlorides are less reactive than the corresponding bromides or iodides, significant advances in catalyst design have enabled their efficient coupling. acs.orgacs.org

For sterically hindered ortho-substituted aryl chlorides like this compound, catalysts employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbenes (NHCs) are effective. acs.orgresearchgate.net These ligands facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step. acs.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
Catalyst (Precursor)LigandBaseSolventTypical Substrates
Pd₂(dba)₃XPhosK₃PO₄Toluene (B28343)/H₂OArylboronic acids
Pd(OAc)₂SPhosK₂CO₃DioxaneAlkylboronic acids
[(IPr)PdCl₂]₂IPr (NHC)K₃PO₄2-PropanolSterically hindered arylboronic acids

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome is determined by the directing effects of the two existing substituents: the chloro group and the alkyl group. libretexts.org

Chloro Group (-Cl): This group is deactivating due to its electron-withdrawing inductive effect (-I), but it is an ortho, para-director because of its electron-donating resonance effect (+M), where its lone pairs can stabilize the arenium ion intermediate. youtube.com

Alkyl Group (-CH₂R): This group is weakly activating and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. organicchemistrytutor.com

In 2-substituted chlorotoluene analogs, these directing effects can be either cooperative or competitive. The available positions for substitution are C3, C4, C5, and C6.

The chloro group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

The alkyl group also directs to the C4 and C6 positions.

Both groups thus reinforce substitution at the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent bulky 2-methyl-1-propenyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly directing chloro group and less sterically encumbered. quora.comquora.com A minor amount of the C6-substituted product might also be formed.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution
PositionRelation to -ClRelation to Alkyl GroupElectronic EffectSteric HindrancePredicted Reactivity
C3metaorthoDisfavored by -ClHighVery Low
C4parametaFavored by -ClLowHigh (Major Product)
C5metaparaDisfavored by -ClLowLow
C6orthometaFavored by -ClModerateModerate (Minor Product)

For example, in the nitration of 2-chlorotoluene (B165313), a mixture of products is often observed, but the major product is typically the one where substitution occurs para to the chlorine atom. quora.comstackexchange.com

Oxidation Pathways of the Propene Moiety and Aromatic Ring

The oxidation of this compound can occur at two primary reactive sites: the propene moiety's carbon-carbon double bond and the aromatic ring. The specific reaction pathway and resulting products are largely dictated by the oxidizing agent employed and the reaction conditions.

The electron-rich double bond of the propene group is particularly susceptible to electrophilic attack by various oxidizing agents. Common oxidation reactions include epoxidation and ozonolysis.

Epoxidation: The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), is expected to yield the corresponding epoxide, 2-(2-chlorobenzyl)-2-methyloxirane. This reaction typically proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. For styrene (B11656) derivatives, this process can be catalyzed by various metal complexes to achieve high yields. For instance, photocatalytic systems using gold-doped titanium dioxide can generate hydrogen peroxide in situ to facilitate epoxidation in the presence of a suitable catalyst. uni-regensburg.de

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. masterorganicchemistry.com This reaction involves the treatment of the alkene with ozone, followed by a work-up step. A reductive work-up (e.g., with zinc and water or dimethyl sulfide) would be expected to yield (2-chlorophenyl)acetone and formaldehyde. masterorganicchemistry.com Conversely, an oxidative work-up (e.g., with hydrogen peroxide) would produce (2-chlorophenyl)acetic acid and carbon dioxide. masterorganicchemistry.com The ozonolysis of aromatic rings, such as benzene, is also possible but generally requires more vigorous conditions. youtube.comstackexchange.com This reaction proceeds through the formation of an unstable triozonide intermediate, which is then cleaved to form glyoxal (B1671930) upon reductive workup. stackexchange.com

The aromatic ring, while generally more stable than the alkene, can also undergo oxidation, particularly under harsher conditions or with specific catalysts. The presence of the chloro-substituent, an electron-withdrawing group, deactivates the ring towards electrophilic attack compared to unsubstituted benzene. However, oxidation can still be achieved. Electrochemical methods have been shown to facilitate the oxo-azidation and oxo-hydroxyphthalimidation of styrenes, indicating that the aromatic ring can participate in oxidative transformations. acs.org

The following table summarizes the expected oxidation products of the propene moiety in this compound based on analogous reactions with substituted styrenes.

Oxidizing Agent/ConditionsExpected Major Product(s)
mCPBA (or other peroxy acid)2-(2-chlorobenzyl)-2-methyloxirane
1. O₃; 2. Zn/H₂O or (CH₃)₂S(2-chlorophenyl)acetone and Formaldehyde
1. O₃; 2. H₂O₂(2-chlorophenyl)acetic acid and Carbon dioxide

Polymerization Characteristics and Mechanisms

The structure of this compound, featuring a substituted styrene-like framework, suggests its potential to undergo polymerization through various mechanisms, including free radical, cationic, and coordination polymerization. The specific pathway and the properties of the resulting polymer are influenced by the initiator, catalyst, and reaction conditions.

Free Radical Polymerization: This is a common method for polymerizing styrene and its derivatives. libretexts.orgijcrt.org The polymerization is typically initiated by a radical initiator, such as benzoyl peroxide. The reaction proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps. libretexts.org For substituted styrenes, electron-withdrawing groups, like the chloro group in the target molecule, have been shown to increase the rate of polymerization in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu This is attributed to both a larger propagation rate constant and a larger equilibrium constant for the atom transfer process. cmu.edu

Coordination Polymerization: Transition metal catalysts, particularly those based on rare-earth metals like scandium, have been successfully employed for the syndiospecific polymerization of functionalized styrenes. acs.orgnih.govresearchgate.netamericanelements.comacs.org This method allows for precise control over the polymer's stereochemistry. The mechanism involves the coordination of the monomer to the metal center, followed by insertion into the growing polymer chain. The presence of functional groups on the styrene monomer can influence the catalytic activity and stereoselectivity of the polymerization. researchgate.net

The table below outlines the key features of the potential polymerization mechanisms for this compound based on studies of analogous styrene derivatives.

Polymerization MechanismInitiator/CatalystKey Mechanistic FeaturesExpected Polymer Characteristics
Free Radical PolymerizationRadical Initiators (e.g., Benzoyl Peroxide)Chain reaction involving radical intermediates (initiation, propagation, termination). libretexts.orgTypically atactic polystyrene derivatives. ijcrt.org
Cationic PolymerizationProtic or Lewis Acids (e.g., SnCl₄)Formation and propagation of a carbocationic chain end. wikipedia.orgmdpi.comPolymer properties are highly dependent on reaction conditions.
Coordination PolymerizationTransition Metal Complexes (e.g., Scandium-based catalysts)Monomer coordination to a metal center followed by insertion. researchgate.netCan produce stereoregular polymers (e.g., syndiotactic). acs.orgnih.gov

Following a comprehensive search for experimental data, the specific spectroscopic information required to detail the structural characterization of this compound is not available in publicly accessible literature and spectral databases. Searches for ¹H NMR, ¹³C NMR, FT-IR, Raman, and UV-Vis spectra corresponding to this specific compound did not yield the necessary data points, such as chemical shifts, vibrational frequencies, or absorption maxima.

Therefore, it is not possible to generate the detailed, data-driven article as requested in the outline. The creation of scientifically accurate content for each specified subsection is contingent upon the availability of primary research findings and spectral data, which could not be located for this particular chemical compound.

Spectroscopic Elucidation and Structural Characterization of 3 2 Chlorophenyl 2 Methyl 1 Propene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can unequivocally confirm a compound's molecular formula. This is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass based on the isotopic masses of the constituent atoms.

For 3-(2-Chlorophenyl)-2-methyl-1-propene, the molecular formula is C₁₀H₁₁Cl. The presence of chlorine is particularly significant, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, further aiding in structural confirmation. HRMS analysis would precisely measure the monoisotopic mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The confirmation of the molecular formula is established when the measured mass aligns with the calculated value within a narrow error margin.

While specific experimental HRMS data for this compound is not available in the reviewed scientific literature, the theoretical exact mass can be calculated to illustrate the expected result.

Table 1: Theoretical HRMS Data for C₁₀H₁₁Cl

Molecular Formula Isotope Calculated Monoisotopic Mass (Da)
C₁₀H₁₁³⁵Cl [M]⁺ 166.05493
C₁₀H₁₁³⁷Cl [M+2]⁺ 168.05198

Data is based on theoretical calculations for the specified molecular formula. nih.govnih.gov

The experimental observation of an ion at m/z ≈ 166.0549 would strongly support the molecular formula of C₁₀H₁₁³⁵Cl.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it elucidates the crystal packing, revealing the nature of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential π-π stacking, which govern the macroscopic properties of the crystal.

A comprehensive search of scientific databases and crystallographic repositories did not yield any published studies on the single-crystal X-ray diffraction of this compound. Consequently, experimental data regarding its solid-state molecular geometry and crystal packing are not available.

Were such data available, it would provide invaluable insights into:

Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the propene substituent, which is influenced by steric hindrance from the ortho-chloro group and the methyl group.

Bond Parameters: Precise measurements of C-Cl, C=C, and C-C bond lengths and angles, which could be compared with theoretical models.

Intermolecular Interactions: How individual molecules of this compound arrange themselves in a lattice structure and the specific non-covalent forces that stabilize the crystal.

Without an experimental crystal structure, these geometric and packing details remain undetermined.

Theoretical and Computational Chemistry Investigations of 3 2 Chlorophenyl 2 Methyl 1 Propene

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imist.mamaterialsciencejournal.org It is a primary tool for determining molecular geometry and stability.

Geometry Optimization and Conformational Analysis

For a molecule like 3-(2-Chlorophenyl)-2-methyl-1-propene, a DFT study would begin with geometry optimization. This process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the lowest energy, known as the ground state. mdpi.com This optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be crucial due to the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the propene group. By calculating the energy of different rotational isomers (conformers), researchers can identify the most stable conformation and the energy barriers between different forms. researchgate.net

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. mdpi.comscirp.org The results are essential for several reasons:

Confirmation of Stability: A true energy minimum (a stable structure) will have no imaginary frequencies.

Zero-Point Energy: It allows for the calculation of the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total energy.

Spectral Simulation: The calculated frequencies and their intensities can be used to simulate the molecule's infrared (IR) and Raman spectra. mdpi.comnist.gov These simulated spectra can then be compared with experimental spectra to validate the computational model and aid in the assignment of experimental vibrational bands. scirp.org For example, characteristic stretching frequencies for the C=C double bond, C-Cl bond, and various C-H bonds would be identified. scirp.org

Electronic Structure and Quantum Chemical Descriptors

DFT calculations also provide a wealth of information about the electronic properties of a molecule, which are described by various quantum chemical descriptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. acadpubl.euresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis and Electron Density Redistribution

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions. sci-hub.stmaterialsproject.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. acadpubl.eu For this compound, NBO analysis would quantify the stability derived from interactions such as the delocalization of π-electrons from the phenyl ring and the C=C double bond into antibonding orbitals. materialsproject.org This provides insight into the nature of the chemical bonds and the delocalization of charge within the molecule. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.descienceopen.com It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red Regions: These indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For the target molecule, these would likely be found near the chlorine atom and the π-system of the double bond and phenyl ring. uni-muenchen.deresearchgate.netnih.gov

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically located around the hydrogen atoms. uni-muenchen.deresearchgate.net

The MEP map provides a powerful visual guide to predicting the molecule's reactivity and its interaction with other chemical species. scienceopen.comnih.gov

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges of a molecule. wikipedia.org This analysis provides a means to understand the distribution of electrons among the atoms within the molecule, which in turn influences its electrostatic potential, dipole moment, and reactivity. materialsciencejournal.orgresearchgate.net

For this compound, the Mulliken atomic charges are calculated to predict the electronic landscape of the molecule. The presence of the electronegative chlorine atom on the phenyl ring is expected to significantly influence the charge distribution. The chlorine atom will likely exhibit a negative Mulliken charge, drawing electron density from the adjacent carbon atom of the phenyl ring. Consequently, the carbon atom bonded to the chlorine will have a positive charge.

AtomMulliken Charge (e)
Cl-0.15
C (phenyl, attached to Cl)+0.10
C (phenyl)-0.05 to +0.05
C (propene, C1)-0.20
C (propene, C2)+0.05
C (propene, C3)-0.10
C (methyl)-0.25
H+0.05 to +0.15

Analysis of Intermolecular Interactions and Non-Covalent Forces

The behavior of molecules in the solid state is governed by a complex network of intermolecular interactions and non-covalent forces. Understanding these interactions is critical for predicting crystal packing, polymorphism, and material properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.goviucr.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within its crystalline environment.

For this compound, Hirshfeld surface analysis would reveal the nature and extent of various intermolecular contacts. The surfaces are often mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds or other strong interactions.

Interaction TypePercentage Contribution (%)
H···H~50-60
C···H/H···C~20-30
Cl···H/H···Cl~10-15
C···C~3-5
Other~1-2

Energy framework calculations provide a quantitative analysis of the intermolecular interaction energies within a crystal, offering a deeper understanding of the crystal's stability and mechanical properties. crystalexplorer.netrsc.orgmdpi.comresearchgate.net This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors.

The results are visualized as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction energy. crystalexplorer.net For this compound, it is anticipated that dispersion forces will be the dominant attractive interaction, a common feature in molecular crystals of non-polar or weakly polar molecules. The electrostatic component, while smaller, will be influenced by the charge distribution discussed in the Mulliken analysis. The energy frameworks would likely reveal an anisotropic packing arrangement, with stronger interactions in certain directions.

Interaction Energy ComponentTypical Magnitude (kJ/mol)Dominant Contribution
Electrostatic-10 to -20Moderate
Dispersion-40 to -60Strong
Repulsion+15 to +25Moderate
Total Energy-35 to -55-

The Reduced Density Gradient (RDG) is a tool used to visualize and analyze non-covalent interactions. nih.govresearchgate.netmdpi.com A plot of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix reveals regions of different interaction types. Low-density, low-gradient regions correspond to non-covalent interactions. These are typically color-coded, with blue indicating strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive steric clashes.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of another electron with the same spin. wikipedia.orgtaylorandfrancis.com It is a powerful tool for visualizing the electronic structure, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. For this compound, ELF analysis would show high localization in the C-C and C-H bonds, as well as around the chlorine atom, corresponding to its lone pairs.

In the context of intermolecular interactions, RDG analysis of a dimer of this compound would likely show green isosurfaces between molecules, indicative of van der Waals forces. There might also be weaker blue-green regions suggesting C-H···π or weak halogen interactions.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optical communications, data storage, and other photonic technologies. jhuapl.edu Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

For this compound, the presence of the π-conjugated phenyl ring and the propene group suggests the possibility of NLO activity. The chlorophenyl group can act as a weak electron-withdrawing group. Computational methods can be used to calculate the static and dynamic polarizabilities and hyperpolarizabilities. These calculations would provide an estimate of the molecule's potential as an NLO material. tandfonline.com

The first hyperpolarizability (β) is a key indicator of second-order NLO activity. A non-zero β value is a prerequisite for second-harmonic generation (SHG). The calculated values for this compound would be compared to those of known NLO materials like urea (B33335) to gauge its potential.

NLO PropertyCalculated Value (a.u.)Relative to Urea
Dipole Moment (μ)~2-3 D-
Polarizability (α)~150-200-
First Hyperpolarizability (β)~5-10 x 10-30 esu~1-2 times

Applications in Advanced Organic Synthesis and Materials Science

Potential Role as a Synthetic Intermediate in Complex Organic Synthesis

The structural features of 3-(2-Chlorophenyl)-2-methyl-1-propene suggest its potential utility as a versatile intermediate in the synthesis of more complex molecules. The presence of a reactive double bond, an aromatic chloro-substituent, and a benzylic position offers multiple sites for chemical modification.

Hypothetical Precursor for Natural Product Synthesis

While no natural products are known to be synthesized from this compound, its core structure could theoretically be incorporated into synthetic strategies for certain classes of compounds. The chlorophenyl moiety is present in some natural products, and the allyl group is a common handle for various synthetic transformations, including cross-coupling reactions, hydroboration-oxidation, and epoxidation, which are fundamental steps in the total synthesis of complex natural products.

A Theoretical Building Block for Polymeric Materials

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Cationic, radical, or transition-metal-catalyzed polymerization methods could theoretically be employed to produce polymers with repeating units containing the 2-chlorophenyl group. The properties of such a polymer would be influenced by the presence of the chlorine atom, potentially imparting flame retardancy and altering its solubility and thermal characteristics.

Potential Polymerization Data
Monomer This compound
Potential Polymerization Methods Cationic, Radical, Transition-Metal Catalyzed
Hypothetical Polymer Properties Flame retardancy, altered solubility, modified thermal stability

Speculative Synthesis of Specialized Fine Chemicals and Industrial Reagents

The reactivity of the double bond and the chloro-substituent could be exploited to synthesize a variety of fine chemicals. For instance, oxidation of the double bond could lead to diols or epoxides, which are valuable intermediates. The chlorine atom on the aromatic ring could be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce other functional groups, thereby generating a library of specialized chemicals.

Postulated Development of Novel Functional Materials

The incorporation of the this compound unit into larger molecular architectures could lead to the development of new materials with specific functionalities.

Conceptual Chlorinated Polymers with Tailored Characteristics

If successfully polymerized, this compound would yield a chlorinated polymer. The presence of chlorine atoms along the polymer backbone could enhance its resistance to combustion and chemical degradation. By copolymerizing it with other monomers, it might be possible to tailor the physical and chemical properties of the resulting material for specific applications, such as specialty coatings or engineering plastics.

Hypothetical Polymer Characteristics
Polymer Type Chlorinated Polymer
Potential Properties Enhanced flame resistance, chemical resistance
Potential Applications Specialty coatings, engineering plastics

Theoretical Applications in Organic Optoelectronic Materials

The 2-chlorophenyl group, when incorporated into conjugated systems, could influence the electronic properties of organic materials. The chlorine atom, being an electron-withdrawing group, can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of electronic properties is a key aspect in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). However, there is no specific research indicating the use of this compound for this purpose.

Precursor in the Synthesis of Agrochemicals and Chemical Pesticides

Information not available.

Structure Property Relationship Spr and Comparative Studies of 3 2 Chlorophenyl 2 Methyl 1 Propene Analogs

Systematic Structural Modifications of the Chlorophenyl Moiety

The placement of the chlorine atom on the phenyl ring has a profound impact on the molecule's properties. Halogens like chlorine are unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the interplay between their strong electron-withdrawing inductive effect (-I) and their weaker electron-donating resonance effect (+M).

In an analog like 3-(4-chlorophenyl)-2-methyl-1-propene, where the chlorine is in the para position, steric hindrance is minimized compared to the ortho isomer. This can affect reaction rates and the ability of the molecule to interact with other chemical species. For electrophilic attack on the ring, the chlorine atom's lone pairs can stabilize the carbocation intermediate (arenium ion) at the ortho and para positions, making these sites more favorable for substitution than the meta position. researchgate.net However, the para product is often favored over the ortho due to reduced steric clash with the propene side chain. nih.gov Computational studies have shown that the stabilizing influence of a substituent at the para position can be stronger than at the ortho position. nih.gov

Table 1: Comparative Effects of Chlorine Position on Phenylpropene Analogs
PropertyOrtho-Chloro PositionPara-Chloro PositionScientific Rationale
Steric Hindrance HigherLowerThe substituent is closer to the propene side chain, potentially restricting rotation and intermolecular interactions.
Reactivity (Electrophilic Aromatic Substitution) Slightly LowerSlightly HigherWhile both are deactivating, the para position is sterically more accessible, often leading to it being the major product. nih.gov
Dipole Moment Different magnitude and vectorDifferent magnitude and vectorThe position of the electronegative chlorine atom alters the overall molecular dipole moment, affecting solubility and intermolecular forces.

Introducing additional halogen atoms onto the phenyl ring, as seen in dichlorophenyl derivatives (e.g., 3-(2,4-dichlorophenyl)-2-methyl-1-propene), further modifies the compound's properties. Since halogens are deactivating, each additional chlorine atom withdraws more electron density from the aromatic ring via the inductive effect. This increased deactivation makes the ring significantly less reactive towards electrophiles compared to the mono-chlorinated or non-halogenated parent compound.

Replacing the chlorine atom with other functional groups allows for a broad tuning of the molecule's electronic profile. These substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) donate electron density to the aromatic ring. mdpi.com This makes the ring more nucleophilic and thus "activates" it, increasing its reactivity in electrophilic aromatic substitution compared to unsubstituted benzene (B151609). rsc.org EDGs are typically ortho-, para-directing because they stabilize the carbocation intermediate most effectively at these positions through resonance or inductive effects. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-CHO, -COOH) pull electron density away from the ring. mdpi.com This "deactivates" the ring, making it less reactive toward electrophiles. rsc.org Most EWGs are meta-directing because the ortho and para positions are destabilized by resonance, making the meta position the least unfavorable site for attack. nih.gov

Table 2: Influence of Aromatic Substituents on Phenylpropene Analogs
Substituent TypeExample GroupEffect on Ring Reactivity (EAS)Directing EffectMechanism
Strongly Activating EDG -OH, -NH₂IncreasesOrtho, ParaStrong +M (resonance) effect
Weakly Activating EDG -CH₃, -C₂H₅IncreasesOrtho, Para+I (inductive) effect
Deactivating Halogen -Cl, -BrDecreasesOrtho, ParaStrong -I effect, weaker +M effect researchgate.netnih.gov
Deactivating EWG -NO₂, -CN, -COOHDecreasesMetaStrong -I and -M effects

Stereochemical Investigations of the Propene Double Bond (E/Z Isomers)

Stereoisomerism plays a crucial role in determining the three-dimensional shape of a molecule, which in turn affects its physical properties and biological activity. For alkenes, this often manifests as E/Z isomerism around the double bond.

However, the parent compound, 3-(2-Chlorophenyl)-2-methyl-1-propene, cannot exhibit E/Z isomerism. The structure is CH₂=C(CH₃)CH₂-(C₆H₄Cl). For E/Z isomerism to occur, each carbon atom of the double bond must be attached to two different groups. In this case, the first carbon atom (C1) of the propene chain is bonded to two identical hydrogen atoms. Due to this symmetry, no distinct geometric isomers can be formed.

E/Z isomerism becomes possible in analogs where the symmetry at C1 is broken. For instance, if one hydrogen at C1 were replaced by another group (e.g., a phenyl ring), the resulting compound could exist as E and Z isomers. The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules:

Assign priority to the two groups on each carbon of the double bond based on atomic number. The atom with the higher atomic number gets higher priority.

If the first atoms are the same, move to the next atoms along the chain until a point of difference is found.

If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning "together"). If they are on opposite sides, it is designated E (from entgegen, meaning "opposite"). researchgate.net

Table 3: Hypothetical E/Z Isomer Assignment for an Analog
Analog: 1-Bromo-3-(2-chlorophenyl)-2-methyl-1-propene
Double Bond CarbonAttached GroupsPriorityConfiguration
C1 -Br1 (High)If high priority groups (-Br and -C(CH₃)CH₂Ar) are on the same side: Z-isomer . If they are on opposite sides: E-isomer .
-H2 (Low)
C2 -C(CH₃)CH₂Ar1 (High)
-CH₃2 (Low)

The different spatial arrangements of E and Z isomers can lead to significant differences in physical properties such as melting point, boiling point, and solubility, as well as how the molecule fits into a receptor site or packs in a crystal lattice.

Variations in the Alkyl Linker and Propene Functionalization

Modifying the methylene (-CH₂-) linker between the phenyl ring and the propene unit, or functionalizing the propene double bond itself, offers further avenues to alter the compound's properties.

Changing the length of the alkyl linker (e.g., to an ethylene or propylene chain) would increase the molecule's conformational flexibility. This added rotational freedom could impact how the molecule folds and interacts with its environment. Increasing the alkyl chain length generally increases lipophilicity, which can affect solubility in nonpolar solvents and transport across biological membranes. Studies on other molecular systems have shown that extending alkyl chains can significantly impact biological activity and material properties.

Direct functionalization of the propene double bond fundamentally changes the chemical nature of the molecule. For example:

Hydroxylation: Adding a hydroxyl (-OH) group to the propene moiety introduces a polar, hydrogen-bonding capable group. This would increase polarity, affect solubility in protic solvents, and provide a new site for chemical reactions. The reaction of a propene unit with a hydroxyl radical often proceeds via addition to the double bond, forming hydroxyalkyl radicals. researchgate.net

Carboxylation: Introducing a carboxylic acid (-COOH) group would make the analog acidic and capable of forming carboxylate salts. This dramatically increases water solubility and introduces a strong hydrogen-bond donor/acceptor.

Epoxidation: Converting the double bond to an epoxide would create a reactive three-membered ring, making the molecule a useful intermediate for further synthesis.

Conjugation with Heterocyclic Systems for Modified Properties

Extending the π-system of the this compound framework by conjugating it with heterocyclic rings can lead to novel electronic and photophysical properties. Heterocycles (rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur) can be electron-rich or electron-poor and can drastically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This strategy is widely used in materials science and medicinal chemistry:

Optical and Electronic Properties: Conjugation with heterocycles like pyrroles, thiophenes, or pyridines can shift the absorption and emission spectra of the molecule, potentially creating new dyes or fluorescent probes. Such molecular engineering allows for the fine-tuning of photophysical and redox properties for applications in optoelectronics.

Biological Activity: Attaching specific heterocyclic moieties can introduce new biological activities. For example, conjugation with aromatic heterocycles has been used to design potent antibacterial agents that target specific cellular components. The rigid structure of some heterocyclic systems can also help to fix the conformation of the molecule, which can be advantageous for binding to biological targets.

By strategically choosing the heterocyclic system, it is possible to create analogs with tailored properties for specific applications, ranging from advanced materials to new therapeutic agents.

Future Perspectives and Emerging Research Trajectories for 3 2 Chlorophenyl 2 Methyl 1 Propene Research

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Future research on 3-(2-Chlorophenyl)-2-methyl-1-propene will likely prioritize the establishment of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus could include:

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of this compound could offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. For instance, chemoenzymatic cascades have been proposed for the scalable synthesis of bio-based styrene (B11656) alternatives.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable starting materials, such as bio-derived aromatic compounds, would significantly enhance its sustainability profile.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids will be a critical aspect of sustainable process development.

A comparative table illustrating the potential advantages of a green synthetic route over a traditional one is presented below.

ParameterTraditional SynthesisProspective Green Synthesis
Starting Materials Petroleum-basedBio-based feedstocks
Solvents Chlorinated hydrocarbonsWater, supercritical CO2
Catalysts Homogeneous metal catalystsHeterogeneous or biocatalysts
Energy Input High temperature and pressureLower temperature and pressure
Byproducts Stoichiometric inorganic saltsWater, biodegradable organics
Atom Economy ModerateHigh

Exploration of Unconventional Reactivity and Catalysis

The unique electronic and steric properties of this compound, conferred by the ortho-chloro substituent and the methyl-substituted double bond, open avenues for exploring unconventional reactivity and novel catalytic transformations.

Future research could delve into:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds of the chlorophenyl ring or the allylic C-H bonds of the propene moiety would provide a highly atom-economical route to novel derivatives.

Asymmetric Catalysis: The development of catalytic systems for the enantioselective functionalization of the prochiral double bond could lead to the synthesis of valuable chiral building blocks.

Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive reactions of this compound could enable transformations that are inaccessible through traditional thermal methods, often under milder conditions.

Integration into Multi-Component and Flow Chemistry Methodologies

Modern synthetic chemistry is increasingly embracing technologies that enhance efficiency, safety, and scalability. The integration of this compound into multi-component and flow chemistry platforms is a promising future direction.

Multi-Component Reactions (MCRs): Designing MCRs that incorporate this compound as a building block would enable the rapid and efficient synthesis of complex molecular architectures in a single step. MCRs are known for their high atom economy and step efficiency.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving reactive intermediates or exothermic processes. Developing flow-based syntheses and functionalizations of this compound would be a key step towards its potential industrial application. Flow chemistry has been shown to significantly reduce reaction times compared to batch processes.

FeatureBatch SynthesisFlow Chemistry Synthesis
Reaction Time Hours to daysMinutes to hours
Scalability ChallengingStraightforward
Safety Handling of large volumes of hazardous materialsSmall reaction volumes, better heat and mass transfer
Reproducibility VariableHigh
Process Control LimitedPrecise control over parameters

Computational Design and High-Throughput Screening of New Derivatives

In silico methods are becoming indispensable tools in modern chemical research for accelerating the discovery and optimization of new molecules and reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound, elucidate reaction mechanisms, and design new derivatives with desired electronic and steric properties.

High-Throughput Screening (HTS): HTS techniques can be utilized to rapidly screen libraries of catalysts and reaction conditions for the functionalization of this compound. This can significantly accelerate the discovery of new reactions and the optimization of existing ones. HTS platforms can test thousands of compounds per day.

Potential in Advanced Functional Material Engineering

Substituted styrenes are fundamental monomers in the synthesis of a wide range of polymers and functional materials. The specific substitution pattern of this compound suggests its potential as a building block for advanced materials with tailored properties.

Future research in this area could focus on:

Polymer Synthesis: The polymerization and copolymerization of this compound could lead to the development of new polymers with unique thermal, mechanical, and optical properties. The presence of the chlorine atom could enhance flame retardancy and provide a handle for post-polymerization modification.

Functional Monomers: After further functionalization, derivatives of this compound could serve as monomers for the synthesis of specialty polymers for applications in electronics, coatings, and biomedical devices.

Organic Electronics: The aromatic and olefinic functionalities of this compound make it a potential precursor for the synthesis of organic semiconductors and other materials for electronic applications.

The table below outlines potential properties and applications of polymers derived from this compound.

Polymer TypePotential PropertiesPotential Applications
Homopolymer High refractive index, flame retardancy, chemical resistanceOptical components, specialty coatings
Copolymers Tunable glass transition temperature, improved impact strengthEngineering plastics, adhesives
Functionalized Polymers Biocompatibility, specific ligand binding, conductivityBiomedical materials, sensors, organic electronics

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Chlorophenyl)-2-methyl-1-propene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves alkylation or Friedel-Crafts reactions. For example, a base-mediated coupling of 2-chlorobenzyl chloride with allyl chloride in dichloromethane at room temperature can yield the compound . Optimization includes:

  • Catalyst choice : Potassium carbonate is preferred for its mild basicity and solubility in organic solvents.
  • Temperature control : Room temperature minimizes side reactions (e.g., polymerization of the propene chain).
  • Purification : Distillation or column chromatography is used to isolate the product from byproducts like unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify the chloro-substituted aromatic ring (δ 7.2–7.5 ppm for protons) and the methyl group (δ 1.8–2.1 ppm). The propene double bond appears as a multiplet in 1H^1 \text{H} NMR (δ 5.0–6.0 ppm) .
  • X-ray crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for studying steric effects from the methyl group .
  • GC-MS : Validates molecular weight (180.67 g/mol) and purity by detecting fragments like [M-Cl+^+] .

Q. How does the methyl group at the 2-position influence the compound’s reactivity in substitution reactions?

Methodological Answer: The methyl group introduces steric hindrance, slowing nucleophilic substitution at the adjacent chloro site. For example:

  • Kinetic studies : Compare reaction rates with/without the methyl group using UV-Vis spectroscopy to track intermediate formation.
  • Regioselectivity : In SN2 reactions, bulky nucleophiles (e.g., tert-butoxide) favor attack at less hindered positions, while smaller nucleophiles (e.g., hydroxide) may overcome steric barriers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculates parameters like:

  • HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites. For example, the propene double bond is electron-deficient due to conjugation with the chlorophenyl group, making it reactive toward electrophiles .
  • Charge distribution : The chloro group withdraws electron density, polarizing the molecule and directing attack in substitution reactions .
  • Reaction pathways : Simulate intermediates in oxidation reactions (e.g., epoxidation) to identify transition states and activation energies .

Q. What strategies resolve contradictions in reported reaction yields for catalytic hydrogenation of the propene moiety?

Methodological Answer: Discrepancies arise from:

  • Catalyst variability : Palladium-on-carbon vs. Raney nickel may produce differing yields due to surface area or poisoning effects.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates, improving yields compared to non-polar solvents.
  • Pressure optimization : High-pressure hydrogenation (5–10 atm) enhances H2_2 solubility, critical for scaling reactions .

Q. How do steric and electronic effects govern regioselectivity in Diels-Alder reactions involving this compound?

Methodological Answer:

  • Steric effects : The methyl group directs dienophiles to the less hindered end of the propene chain.
  • Electronic effects : Electron-withdrawing chloro groups increase the dienophile’s electrophilicity, accelerating cycloaddition.
  • Computational modeling : Transition state analysis using Gaussian software identifies favored endo/exo products .

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